

# R1498: A Focused Multi-Kinase Inhibitor Targeting Angiogenesis and Mitosis

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## Compound of Interest

Compound Name: R1498

Cat. No.: B15623721

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor **R1498**, detailing its specificity against a panel of kinases and benchmarking its performance against other multi-kinase inhibitors, Sorafenib and Sunitinib.

**R1498** is a novel small molecule inhibitor that has demonstrated a unique profile by primarily targeting kinases involved in the critical cancer pathways of angiogenesis and mitosis.<sup>[1]</sup> This focused activity suggests a potential for a favorable balance between therapeutic efficacy and toxicity, a crucial aspect in the development of new cancer therapies.

## Kinase Inhibition Profile

**R1498** has been characterized as a multi-kinase inhibitor with a moderate spectrum of activity. In a broad kinase panel screen, **R1498** demonstrated significant inhibition of a specific subset of kinases. The primary targets of **R1498** have been identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora Kinases A and B.<sup>[1]</sup>

The half-maximal inhibitory concentration (IC<sub>50</sub>) values for **R1498** against its key targets highlight its potency. In biochemical assays, **R1498** exhibits IC<sub>50</sub> values of 25 ± 6 nM against VEGFR2, 67 ± 4 nM against Aurora kinase A, and 167 ± 13 nM against Aurora kinase B.<sup>[1]</sup> This potent inhibition of kinases central to both angiogenesis (VEGFR2) and cell division (Aurora kinases) underscores its dual mechanism of action.

## Comparison with Other Multi-Kinase Inhibitors

To contextualize the specificity of **R1498**, its kinase inhibition profile is compared with two widely used multi-kinase inhibitors, Sorafenib and Sunitinib. Both Sorafenib and Sunitinib have a broader range of targets, which contributes to their efficacy across various cancer types but can also be associated with a wider array of side effects.

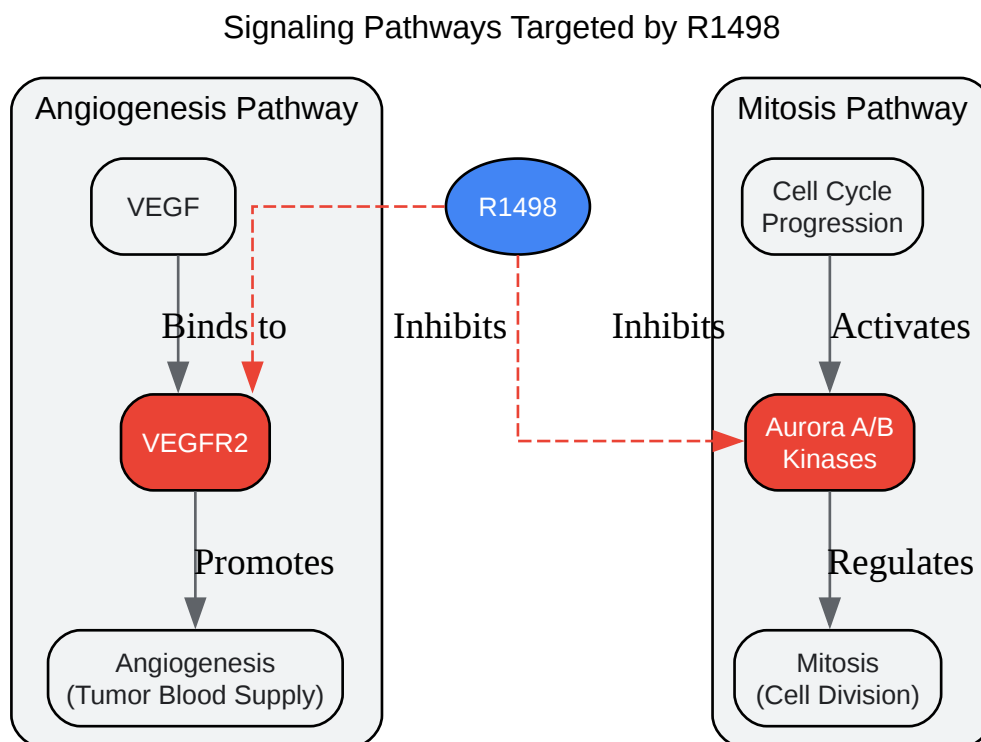
Kinase Target	R1498 IC50 (nM)	Sorafenib IC50 (nM)	Sunitinib IC50 (nM)
VEGFR2	25 ± 6 <sup>[1]</sup>	90 <sup>[2][3][4]</sup>	80 <sup>[5][6]</sup>
Aurora A	67 ± 4 <sup>[1]</sup>	-	-
Aurora B	167 ± 13 <sup>[1]</sup>	-	-
PDGFRβ	-	57 <sup>[3][4]</sup>	2 <sup>[5][6]</sup>
c-KIT	-	68 <sup>[3][4]</sup>	-
Raf-1	-	6 <sup>[2][3][4]</sup>	-
B-Raf	-	22 <sup>[2][3]</sup>	-
FLT3	-	58 <sup>[3][4]</sup>	-
RET	-	-	-

Note: "-" indicates that data was not readily available in the provided search results.

This comparison illustrates that while all three inhibitors target VEGFR2, **R1498** possesses a distinct and more focused inhibitory profile, with potent activity against the Aurora kinases, which are not primary targets for Sorafenib and Sunitinib.

## Signaling Pathways Targeted by R1498

**R1498**'s mechanism of action is centered on the simultaneous disruption of two fundamental processes in tumor development: the formation of new blood vessels (angiogenesis) and uncontrolled cell proliferation (mitosis).



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Caption: Targeted signaling pathways of **R1498**.

## Experimental Protocols

The assessment of **R1498**'s kinase specificity was conducted using established and rigorous methodologies.

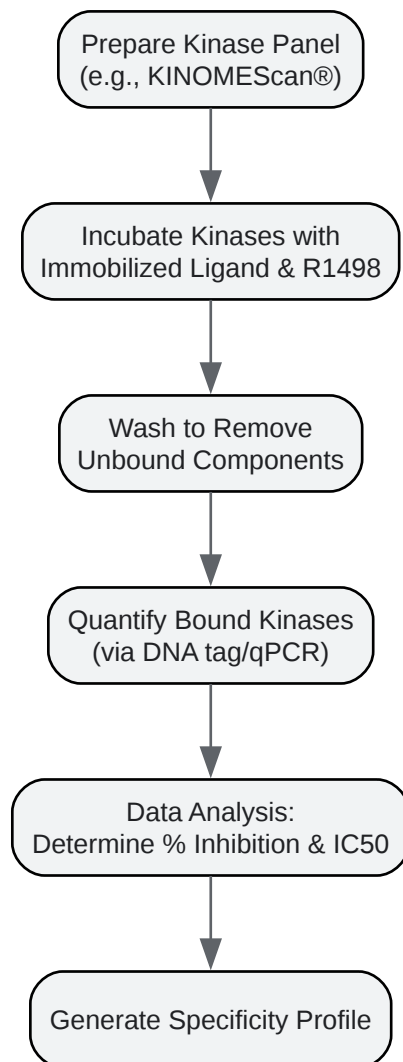
### Kinase Profiling Assay (Based on KINOMEScan®)

The primary method for determining the kinase inhibition profile of **R1498** was the KINOMEScan® platform.<sup>[1]</sup> This is a binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Methodology:

- **Library of Kinases:** A comprehensive library of human kinases is utilized, each tagged with a unique DNA identifier.
- **Immobilized Ligand:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- **Competitive Binding:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (**R1498**) at a specific concentration (e.g., 1  $\mu$ M).<sup>[1]</sup> **R1498** competes with the immobilized ligand for binding to the kinases.
- **Quantification:** The amount of each kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
- **Data Analysis:** The results are expressed as a percentage of the control, and a lower percentage indicates a stronger interaction between the test compound and the kinase. For "hits" (kinases showing significant inhibition), dissociation constants ( $K_d$ ) or  $IC_{50}$  values are then determined.<sup>[1]</sup>

## Kinase Specificity Profiling Workflow



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Caption: Generalized workflow for kinase specificity profiling.

## Conclusion

**R1498** presents a compelling profile as a multi-kinase inhibitor with a focused and potent activity against key drivers of angiogenesis and mitosis. Its distinct target profile, particularly its inhibition of Aurora kinases, differentiates it from broader-spectrum inhibitors like Sorafenib and

Sunitinib. This specificity may translate to a more favorable therapeutic window, with reduced off-target effects. The data presented in this guide provides a strong rationale for the continued investigation of **R1498** as a promising anti-cancer agent.

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